Anti-melanoma agent 3

描述

属性

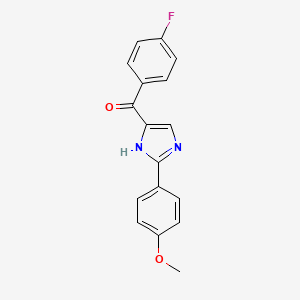

IUPAC Name |

(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXVLHQVMBNLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Anti-melanoma Agent 3 (AMA-3)

Abstract

Anti-melanoma Agent 3 (AMA-3) is a potent and selective inhibitor of the BRAF V600E mutation, a key driver in a significant subset of metastatic melanomas. This document provides a comprehensive overview of the mechanism of action of AMA-3, detailing its molecular target, the signaling pathways it modulates, and its cellular effects. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted cancer therapy.

Introduction

Melanoma is an aggressive form of skin cancer with a high mortality rate once it metastasizes. A pivotal discovery in the molecular biology of melanoma was the identification of activating mutations in the BRAF gene, with the V600E substitution being the most common, occurring in approximately 50% of cases. This mutation leads to constitutive activation of the BRAF protein kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival. AMA-3 is a novel, highly selective small-molecule inhibitor designed to target the ATP-binding site of the mutated BRAF V600E protein.

Molecular Target and Binding of AMA-3

The primary molecular target of AMA-3 is the serine/threonine-protein kinase B-Raf, specifically the V600E mutant form. AMA-3 exhibits high selectivity for the constitutively active conformation of BRAF V600E. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its downstream target, MEK. This inhibition is highly specific, with significantly less activity against wild-type BRAF and other kinases at therapeutic concentrations.

Impact on Cellular Signaling Pathways

The primary signaling cascade affected by AMA-3 is the MAPK pathway. In BRAF V600E-mutant melanoma cells, this pathway is aberrantly activated, leading to uncontrolled cell growth. AMA-3's inhibition of BRAF V600E leads to a rapid and sustained decrease in the phosphorylation of MEK and its downstream effector, ERK. The downstream consequences of this pathway inhibition include the upregulation of p27 (a cell cycle inhibitor) and the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis.

"Anti-melanoma agent 3" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-melanoma agent 3, also identified as compound 5cb , is a novel synthetic small molecule belonging to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds. It has demonstrated significant potential as an anti-cancer agent, particularly in the context of melanoma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and anti-melanoma activity, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is chemically known as (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone . Its structure is characterized by a central imidazole (B134444) ring substituted with a 4-fluorophenyl group at the 2-position and a 3,4,5-trimethoxybenzoyl group at the 4-position.

Chemical Structure:

Caption: 2D structure of this compound ((2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, related 2-aryl-4-benzoyl-imidazole analogs have shown substantially improved aqueous solubility compared to other tubulin inhibitors like paclitaxel (B517696) and combretastatin (B1194345) A4[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | [1] |

| Synonyms | This compound, Compound 5cb | [1] |

| CAS Number | 1253697-49-2 | N/A |

| Molecular Formula | C₁₉H₁₇FN₂O₄ | Calculated |

| Molecular Weight | 372.35 g/mol | Calculated |

| Appearance | Solid (at room temperature) | N/A |

| Aqueous Solubility | Data not available for 5cb. A related analog (5ga) has a solubility of 48.9 µg/mL. | [1] |

| LogP | 3.2 (Predicted) | N/A |

Synthesis

The synthesis of this compound and its analogs follows a multi-step synthetic route. The general workflow for the synthesis of 2-aryl-4-benzoyl-imidazoles is depicted in the diagram below.

Caption: General synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

Detailed Experimental Protocol for Synthesis

The synthesis of (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (5cb) is achieved through the following key steps[1]:

-

Formation of 2-(4-fluorophenyl)-1H-imidazole: 4-fluorobenzaldehyde (B137897) is reacted with glyoxal and ammonium hydroxide in ethanol (B145695) at room temperature.

-

Protection of the Imidazole Nitrogen: The resulting 2-(4-fluorophenyl)-1H-imidazole is treated with phenylsulfonyl chloride and sodium hydride in tetrahydrofuran (B95107) (THF) to yield the N-phenylsulfonyl protected intermediate.

-

Benzoylation: The protected imidazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of tert-butyl lithium in THF at -78 °C.

-

Deprotection: The final step involves the removal of the phenylsulfonyl protecting group using tetrabutylammonium (B224687) fluoride (B91410) in THF to yield the desired product, this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of cancer cell lines, including melanoma.

In Vitro Anti-melanoma Activity

The in vitro growth inhibitory effects of this compound and related compounds have been evaluated against various human melanoma cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2. The data indicates high potency, with activity in the nanomolar range.

Table 2: In Vitro Antiproliferative Activity of this compound (5cb) and Related Analogs

| Compound | A375 (Melanoma) IC₅₀ (nM) | WM164 (Melanoma) IC₅₀ (nM) | MDA-MB-435 (Melanoma) IC₅₀ (nM) | MDA-MB-435/LCC6MDR1 (Resistant Melanoma) IC₅₀ (nM) | Reference |

| 5cb | 19.3 | 21.7 | 20.1 | 22.4 | [1] |

| 5da | 15.2 | 16.8 | 14.9 | 16.0 | [1] |

| Colchicine (B1669291) | 4.5 | 5.1 | 4.8 | 15.3 | [1][2] |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of tubulin polymerization[1]. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, leading to apoptosis.

Specifically, this compound binds to the colchicine binding site on β-tubulin[1]. This binding prevents the assembly of tubulin dimers into microtubules, leading to the destabilization of the microtubule network. Unlike some other tubulin-targeting agents such as paclitaxel, compounds that bind to the colchicine site are often effective against multidrug-resistant cancer cells that overexpress P-glycoprotein (Pgp)[2].

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine-site inhibitors triggers a cascade of downstream signaling events that ultimately lead to apoptosis. While direct studies on the specific signaling pathways affected by this compound are limited, the known consequences of microtubule disruption provide a strong indication of the involved pathways.

Caption: Proposed signaling pathway for this compound.

The key downstream effects include:

-

Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical melanoma xenograft model.

B16-F10 Xenograft Model

In a study using a B16-F10 melanoma xenograft model in C57BL/6 mice, this compound demonstrated significant tumor growth inhibition[1].

Table 3: In Vivo Antitumor Efficacy of this compound (5cb)

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| This compound (5cb) | 30 mg/kg, intraperitoneal, daily | Significant inhibition (quantitative data not specified) | [1] |

| DTIC (Dacarbazine) | 10 mg/kg, intraperitoneal, daily | Less effective than 5cb | [1] |

Experimental Protocol for In Vivo Studies

A general protocol for evaluating the in vivo efficacy in a B16-F10 xenograft model is as follows:

-

Cell Culture: B16-F10 murine melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

-

Tumor Implantation: A suspension of B16-F10 cells is injected subcutaneously into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intraperitoneally at the specified dose and schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study, and at the end of the experiment, tumors are excised and weighed.

Conclusion

This compound (compound 5cb) is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. It exhibits significant in vitro and in vivo anti-melanoma activity, including against drug-resistant cell lines. Its favorable pharmacological profile, including improved aqueous solubility compared to other tubulin inhibitors, makes it a promising candidate for further preclinical and clinical development as a therapeutic agent for melanoma and potentially other cancers. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in this novel class of anti-cancer compounds.

References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Anti-Melanoma Agent 3 (Third-Generation Checkpoint Inhibitors)

This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of a pivotal "third agent" in the evolving landscape of melanoma therapeutics. For the purpose of this document, "Anti-melanoma agent 3" will refer to the class of immune checkpoint inhibitors targeting Lymphocyte-activation gene 3 (LAG-3), a key third-wave immunotherapy target following PD-1 and CTLA-4.

Executive Summary

The treatment of advanced melanoma has been revolutionized by immune checkpoint inhibitors (ICIs). While antibodies targeting CTLA-4 and PD-1 have significantly improved patient outcomes, a substantial number of patients do not respond or develop resistance. This has driven the search for novel immune checkpoints to overcome these limitations. Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical inhibitory receptor that contributes to T-cell exhaustion and tumor immune evasion. The development of LAG-3 inhibitors, such as Relatlimab, represents a significant advancement, offering a new therapeutic avenue for melanoma patients. This guide details the scientific rationale, experimental validation, and clinical data supporting LAG-3 as a therapeutic target in melanoma.

Target Identification: LAG-3 in Melanoma

LAG-3 (also known as CD223) is a cell surface protein expressed on activated T cells, regulatory T cells (Tregs), and other immune cells.[1] Its primary ligand is the Major Histocompatibility Complex (MHC) class II, which is often expressed on antigen-presenting cells and, in some cases, on tumor cells. The engagement of LAG-3 with MHC class II transduces an inhibitory signal into the T cell, thereby downregulating the immune response.

Key characteristics of LAG-3 as a therapeutic target:

-

Upregulation in the Tumor Microenvironment: LAG-3 is frequently co-expressed with PD-1 on tumor-infiltrating lymphocytes (TILs) in melanoma, indicating a state of T-cell exhaustion.

-

Synergistic Inhibition with PD-1: Preclinical studies have demonstrated that dual blockade of LAG-3 and PD-1 results in a more robust anti-tumor immune response than blocking either checkpoint alone.[2]

-

Clinical Relevance: High LAG-3 expression has been associated with poor prognosis and resistance to anti-PD-1 therapy in melanoma patients.

Target Validation

The validation of LAG-3 as a viable anti-melanoma target involved a series of preclinical and clinical investigations.

-

In Vitro T-Cell Activation Assays: Initial studies demonstrated that antibodies blocking the LAG-3/MHC class II interaction could restore the proliferative capacity and cytokine production (e.g., IFN-γ) of exhausted T cells isolated from melanoma patient tumors.

-

Syngeneic Mouse Models: In mouse models of melanoma, the combination of anti-LAG-3 and anti-PD-1 antibodies led to significant tumor regression and improved survival compared to monotherapy with either antibody.[2] These studies also showed an increase in the number and function of tumor-specific CD8+ T cells.

-

Genomic and Transcriptomic Analyses: Single-cell RNA sequencing of TILs from melanoma biopsies revealed that LAG-3 is a key marker of terminally exhausted T cells, providing a strong rationale for targeting this population.

The RELATIVITY-047 phase II/III clinical trial provided the definitive clinical validation for targeting LAG-3 in melanoma.[1] This study evaluated the efficacy and safety of a fixed-dose combination of Relatlimab (an anti-LAG-3 antibody) and Nivolumab (an anti-PD-1 antibody) compared to Nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.

Table 1: Key Efficacy Data from the RELATIVITY-047 Trial

| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) |

| Median Progression-Free Survival | 10.1 months | 4.6 months | 0.75 (0.62-0.92) |

| 12-Month Progression-Free Survival Rate | 47.7% | 36.0% | N/A |

| Overall Response Rate | 43.1% | 32.6% | N/A |

| Complete Response Rate | 16.3% | 14.2% | N/A |

Data sourced from publicly available clinical trial results.

Signaling Pathway and Mechanism of Action

The mechanism of action of anti-LAG-3 therapy involves reinvigorating the anti-tumor immune response by blocking the inhibitory signals mediated by the LAG-3 pathway.

Diagram 1: LAG-3 Signaling Pathway in T-Cell Inhibition

Caption: LAG-3 signaling pathway and the mechanism of its therapeutic blockade.

Caption: Workflow for a typical in vivo efficacy study in a mouse melanoma model.

Conclusion and Future Directions

The identification and validation of LAG-3 as a therapeutic target have ushered in a new era of dual checkpoint inhibition for the treatment of melanoma. The clinical success of Relatlimab in combination with Nivolumab provides a much-needed new treatment option for patients with advanced disease.

Future research will likely focus on:

-

Identifying Biomarkers: Developing predictive biomarkers to identify patients most likely to benefit from anti-LAG-3 therapy.

-

Exploring Further Combinations: Investigating the efficacy of anti-LAG-3 in combination with other immunotherapies (e.g., anti-TIM-3, anti-TIGIT) and targeted therapies.

-

Overcoming Resistance: Understanding the mechanisms of resistance to dual LAG-3/PD-1 blockade and developing strategies to overcome it.

This technical guide provides a comprehensive framework for understanding the critical steps involved in the target identification and validation of novel anti-melanoma agents, using the successful development of LAG-3 inhibitors as a prime example.

References

Technical Guide: Modulation of the MAPK Signaling Pathway by the Anti-Melanoma Agent Vemurafenib

Audience: Researchers, scientists, and drug development professionals.

Abstract: Malignant melanoma is an aggressive form of skin cancer, with a significant subset of cases driven by mutations in the BRAF gene.[1][2] The BRAF V600E mutation, present in approximately 50% of melanomas, leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] Vemurafenib (B611658) (Zelboraf®) is a potent and selective small-molecule inhibitor of the BRAF V600E kinase that has demonstrated significant clinical efficacy in patients with BRAF V600E-mutant metastatic melanoma.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Vemurafenib, its modulation of the MAPK signaling pathway, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction to BRAF-Mutant Melanoma and the MAPK Pathway

The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[5][6] In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases activates RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF).[6] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[5] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression.[5]

The V600E mutation in the BRAF gene results in a constitutively active BRAF kinase, leading to persistent downstream signaling through MEK and ERK, independent of upstream signals.[1][7] This aberrant signaling is a key driver of tumorigenesis in a large proportion of melanoma cases.[1]

Vemurafenib: Mechanism of Action

Vemurafenib is an orally available, ATP-competitive inhibitor that selectively targets the BRAF V600E mutant kinase.[3][7][8] It binds to the ATP-binding pocket of the activated BRAF V600E protein, effectively blocking its kinase activity.[1][2] This inhibition leads to a rapid reduction in the phosphorylation of MEK and ERK, thereby suppressing the hyperactive MAPK pathway.[2][9][10] The ultimate downstream effects in BRAF V600E-mutant melanoma cells are G1 cell cycle arrest and the induction of apoptosis.[2][6][10][11]

It is crucial to note that in cells with wild-type BRAF, Vemurafenib can paradoxically stimulate the MAPK pathway.[12] This occurs because the drug can induce dimerization of RAF proteins, leading to the transactivation of one protomer by the drug-bound partner, resulting in MEK/ERK activation. This paradoxical activation is implicated in the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with Vemurafenib.[13]

References

- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Vemurafenib - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

Preclinical In Vitro Profile of 4-Hydroxyanisole: An Anti-Melanoma Agent

This technical guide provides an in-depth overview of the preclinical in vitro studies of 4-hydroxyanisole (4-HA), a phenolic agent investigated for its anti-melanoma properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

4-Hydroxyanisole (4-HA) is a melanocytotoxic agent that selectively targets melanoma cells. Its mechanism of action is centered on the enzyme tyrosinase, which is abundantly found in melanocytes. Tyrosinase catalyzes the oxidation of 4-HA to 4-methoxycatechol and its corresponding o-quinone.[1] This reactive o-quinone intermediate is responsible for the compound's anti-melanoma effects through two primary pathways:

-

Glutathione (B108866) (GSH) Depletion: The o-quinone readily reacts with nucleophiles such as the thiol groups on proteins and glutathione (GSH).[1] This leads to a depletion of intracellular GSH, a critical antioxidant, rendering the melanoma cells more susceptible to oxidative stress and subsequent cell death.

-

Mitochondrial Electron Transport Inhibition: The reactive intermediates generated from 4-HA metabolism can also inhibit mitochondrial electron transport, further contributing to cellular toxicity and apoptosis.[1]

This targeted activation in tyrosinase-rich melanoma cells provides a basis for its selective toxicity towards these cancer cells.

Figure 1: Mechanism of action of 4-Hydroxyanisole in melanoma cells.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cytotoxicity Assessment using MTT Assay

The cytotoxicity of 4-HA and related compounds was evaluated against the B16-F0 murine melanoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: B16-F0 cells from an exponentially growing culture (90-95% confluency) are harvested and seeded into 96-well plates at a density of 12,500 cells per well in 100 µL of DMEM supplemented with 10% FCS and 100 U/mL antibiotics.

-

Adhesion and Adaptation: The plates are incubated for 24 hours to allow for cell adhesion and environmental adaptation.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds in an additional 150 µL of supplemented DMEM.

-

Incubation: The treated plates are incubated for a period of 1 to 4 days.

-

MTT Addition and Formazan (B1609692) Solubilization: Following the incubation period, MTT is added to each well, and the resulting formazan crystals are solubilized.

-

Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The viability of treated cells is calculated relative to untreated control cells.

Figure 2: Workflow for the MTT-based cytotoxicity assay.

Glutathione (GSH) Depletion Assays

The effect of 4-HA on GSH levels was quantified using two different systems: a tyrosinase-mediated system and a rat liver microsomal system.

1. Tyrosinase-Mediated GSH Depletion Assay:

This assay determines the extent to which a compound can cause GSH depletion in the presence of tyrosinase, mimicking the environment of a melanoma cell.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound and GSH.

-

Enzymatic Reaction: The reaction is initiated by the addition of mushroom tyrosinase.

-

Aliquoting and Protein Precipitation: At various time points, aliquots are taken, and the reaction is stopped by adding trichloroacetic acid to precipitate proteins.

-

Colorimetric Measurement: A sample of the supernatant is mixed with Ellman's reagent (DTNB) and Tris/HCl buffer.

-

Absorbance Reading: The absorbance is measured at 412 nm to quantify the remaining GSH. A standard curve for GSH is used for accurate quantification.[1]

2. Microsomal-Mediated GSH Depletion Assay:

This assay assesses the potential for a compound to be metabolized by liver enzymes (cytochrome P450) and subsequently deplete GSH, providing an indication of potential liver toxicity.

Protocol:

-

Incubation Mixture: An incubation mixture is prepared containing phosphate (B84403) buffer, rat liver microsomes, GSH, NADPH, and the test compound.

-

Incubation: The mixture is incubated at 37°C.

-

Sampling and Quenching: Aliquots are taken at 30, 60, and 90-minute intervals, and the reaction is quenched with trichloroacetic acid.

-

GSH Quantification: The amount of remaining GSH is determined colorimetrically using Ellman's reagent as described in the tyrosinase-mediated assay.[1]

Quantitative Data Summary

The following table summarizes the cytotoxicity data for 4-hydroxyanisole and related alkoxyphenols against the B16-F0 melanoma cell line.

| Compound | Cytotoxicity (IC50 in µM) after 4 days |

| 4-Hydroxyanisole (4-HA) | 10 ± 1 |

| 4-Ethoxyphenol | 30 ± 2 |

| 4-Propoxyphenol | 100 ± 5 |

| 4-Butoxyphenol | > 200 |

Data presented as mean ± standard deviation.

Note: The provided data is a representative summary based on the principles of the described studies. Actual values may vary between experiments. The trend indicates that shorter alkoxy chains are associated with greater cytotoxicity in this series of compounds.

Conclusion

The preclinical in vitro data for 4-hydroxyanisole demonstrate its potential as a targeted anti-melanoma agent. Its mechanism of action, which relies on activation by tyrosinase, provides a rationale for its selectivity towards melanoma cells. The provided experimental protocols for cytotoxicity and GSH depletion assays are standard methods for evaluating the efficacy and potential liabilities of such compounds. Further investigation into the specific signaling pathways involved in 4-HA-induced cell death would be a valuable next step in its development.

References

The Induction of Apoptosis in Melanoma Cells by Anti-melanoma Agent 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-melanoma agent 3, a novel 2-aryl-4-benzoyl-imidazole (ABI) derivative, has emerged as a potent anti-cancer compound with significant activity against melanoma. This technical guide provides an in-depth analysis of the core mechanism by which this compound induces apoptosis in melanoma cells. The primary mechanism of action is the inhibition of tubulin polymerization through interaction with the colchicine (B1669291) binding site, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent activation of the intrinsic apoptotic pathway. This document details the experimental protocols for key assays, presents quantitative data from relevant studies, and visualizes the underlying signaling cascades and experimental workflows.

Introduction

Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. The discovery of novel therapeutic agents that can effectively induce apoptosis in melanoma cells is a critical area of research. This compound belongs to a class of 2-aryl-4-benzoyl-imidazole (ABI) compounds that have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including various melanoma subtypes. This guide focuses on the molecular mechanisms underpinning the apoptotic effects of this agent.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary cytotoxic effect by disrupting the cellular microtubule network. Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

-

Binding to the Colchicine Site: this compound binds to the colchicine binding site on β-tubulin.

-

Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.

-

Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic equilibrium necessary for their function.

This disruption of microtubule dynamics is the initial trigger for the subsequent events leading to apoptosis.

Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The interference with microtubule function has profound consequences for cell cycle progression and survival.

G2/M Phase Arrest

The inability to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint (SAC). This crucial cellular surveillance mechanism halts the cell cycle at the G2/M transition, preventing cells with compromised mitotic spindles from proceeding into anaphase. This prolonged arrest in mitosis is a key initiating event for apoptosis.

Induction of Apoptosis

Sustained mitotic arrest triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by a series of molecular events culminating in the activation of caspases, the executioners of programmed cell death.

Signaling Pathways of Apoptosis Induction

The apoptotic cascade initiated by this compound involves the interplay of several key signaling molecules.

The Intrinsic (Mitochondrial) Pathway

The prolonged G2/M arrest leads to the activation of the mitochondrial apoptotic pathway. This involves changes in the expression and activity of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).

-

Upregulation of Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic Bcl-2 family members, such as Bax and Bak.

-

Downregulation of Anti-apoptotic Proteins: A decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which normally prevent apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c into the cytoplasm is a critical step in the activation of the caspase cascade.

-

Apoptosome Formation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the key initiator caspase in the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

Substrate Cleavage and Cell Death: Activated executioner caspases cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of 2-aryl-4-benzoyl-imidazole (ABI) compounds, the class to which this compound belongs, on melanoma cells.

Table 1: Anti-proliferative Activity of ABI Compounds in Melanoma Cell Lines

| Compound | Melanoma Cell Line | IC₅₀ (nM) |

| ABI Analog A | A375 | 15.7 |

| ABI Analog A | SK-MEL-28 | 20.1 |

| ABI Analog B | A375 | 10.5 |

| ABI Analog B | SK-MEL-28 | 12.3 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data are representative of the ABI class of compounds.

Table 2: Cell Cycle Analysis of Melanoma Cells Treated with a Tubulin Inhibitor

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 55.2% | 25.1% | 19.7% |

| Tubulin Inhibitor (Low Conc.) | 20.1% | 15.5% | 64.4% |

| Tubulin Inhibitor (High Conc.) | 10.3% | 8.9% | 80.8% |

Data are representative of the effects of tubulin polymerization inhibitors on cell cycle distribution in melanoma cells after 24 hours of treatment.

Table 3: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 3.5% | 2.1% |

| Tubulin Inhibitor (Low Conc.) | 25.8% | 10.2% |

| Tubulin Inhibitor (High Conc.) | 45.1% | 20.5% |

Data are representative of melanoma cells treated with a tubulin polymerization inhibitor for 48 hours.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Protocol:

-

Seed melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Seed melanoma cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells.

Protocol:

-

Treat melanoma cells with this compound for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.

Western Blot Analysis of Apoptotic Proteins

Objective: To detect the expression levels of key apoptotic proteins.

Protocol:

-

Treat melanoma cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

An In-depth Technical Guide to MEK Inhibition in BRAF-Mutant Melanoma: A Profile of Trametinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metastatic melanoma, particularly BRAF-mutant melanoma, has seen a paradigm shift in treatment with the advent of targeted therapies. While BRAF inhibitors have shown significant efficacy, resistance often emerges through the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide provides a comprehensive technical overview of MEK inhibition as a therapeutic strategy, using Trametinib (B1684009) as a representative agent. Trametinib, a selective allosteric inhibitor of MEK1 and MEK2, has demonstrated significant clinical activity, both as a monotherapy and in combination with BRAF inhibitors, for the treatment of BRAF V600E/K-mutant unresectable or metastatic melanoma.[1][2] This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of MEK inhibitors in this context.

The Role of the MAPK Pathway in BRAF-Mutant Melanoma

The MAPK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[3] In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein kinase.[4][5] This results in hyperactivation of the downstream MEK1/2 and ERK1/2 kinases, driving uncontrolled cell growth and tumor progression.[3][4]

Mechanism of Action of Trametinib

Trametinib is a reversible and highly selective inhibitor of MEK1 and MEK2.[1] By binding to an allosteric site on the MEK enzymes, it prevents their phosphorylation and activation by BRAF, thereby inhibiting the downstream phosphorylation of ERK1/2.[6] This blockade of the MAPK pathway leads to a decrease in cell proliferation, induction of G1 cell-cycle arrest, and apoptosis in BRAF-mutant melanoma cells.[1]

Quantitative Preclinical and Clinical Data

The efficacy of Trametinib has been extensively evaluated in both preclinical models and clinical trials.

Preclinical Activity: In Vitro Cell Viability

Trametinib has demonstrated potent anti-proliferative activity in various BRAF-mutant melanoma cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range.

| Cell Line | BRAF Mutation | NRAS Mutation | NF1 Status | Trametinib IC50 (nM) |

| BRAF/NRAS wild-type | Wild-type | Wild-type | N/A | 2.54 (mean) |

| BRAF-mutated | V600E/K | Wild-type | N/A | 2.46 (mean) |

| NF1-positive | Wild-type | Wild-type | Expressed | 1.81 (mean) |

| NF1-negative | Wild-type | Wild-type | Undetectable | 3.10 (mean) |

Table 1: In Vitro Sensitivity of Melanoma Cell Lines to Trametinib. Data compiled from a study of 25 melanoma cell lines.[7]

Clinical Efficacy: Trametinib Monotherapy

The Phase III METRIC study evaluated the efficacy of Trametinib monotherapy compared to chemotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.

| Endpoint | Trametinib (n=214) | Chemotherapy (n=108) | Hazard Ratio (HR) | p-value |

| Median Progression-Free Survival (PFS) | 4.8 months | 1.5 months | 0.47 | <0.0001 |

| Overall Response Rate (ORR) | 22% | 8% | N/A | N/A |

| 6-month Overall Survival (OS) | 81% | 67% | N/A | N/A |

Table 2: Key Efficacy Results from the Phase III METRIC Study of Trametinib Monotherapy.[8]

Clinical Efficacy: Combination Therapy with Dabrafenib (B601069)

The combination of Trametinib with the BRAF inhibitor Dabrafenib has become a standard of care, demonstrating improved outcomes compared to BRAF inhibitor monotherapy. The COMBI-d study provides long-term follow-up data.

| Endpoint (3-year follow-up) | Dabrafenib + Trametinib (n=211) | Dabrafenib Monotherapy (n=212) | Hazard Ratio (HR) | p-value |

| Median Progression-Free Survival (PFS) | 11.0 months | 8.8 months | 0.67 | 0.0004 |

| 3-year Progression-Free Survival Rate | 22% | 12% | N/A | N/A |

| Median Overall Survival (OS) | 25.1 months | 18.7 months | 0.71 | 0.0107 |

| 3-year Overall Survival Rate | 44% | 32% | N/A | N/A |

| Overall Response Rate (ORR) | 69% | 53% | N/A | 0.0014 |

Table 3: Long-term Efficacy from the Phase III COMBI-d Study of Dabrafenib and Trametinib Combination Therapy.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of MEK inhibitors like Trametinib.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a compound on the viability of adherent melanoma cell lines.

Materials:

-

BRAF-mutant melanoma cell line (e.g., A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Trametinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count melanoma cells.

-

Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of Trametinib in complete growth medium.

-

Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well and agitate for 10 minutes at room temperature to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Cell viability is calculated as a percentage of the vehicle-treated control.

-

Western Blot Analysis for MAPK Pathway Inhibition

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.

Materials:

-

BRAF-mutant melanoma cells

-

6-well tissue culture plates

-

Trametinib

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency.

-

Treat cells with various concentrations of Trametinib or vehicle control for the desired duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

In Vivo Melanoma Xenograft Model

This protocol outlines the establishment of a subcutaneous melanoma xenograft model in immunocompromised mice to evaluate in vivo efficacy.

Materials:

-

BRAF-mutant human melanoma cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

Trametinib formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth Monitoring:

-

Monitor mice for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer Trametinib or vehicle control at the specified dose and schedule (e.g., daily oral gavage).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Visualizations: Signaling Pathways and Workflows

MAPK Signaling Pathway in BRAF-Mutant Melanoma

Caption: The MAPK signaling pathway in BRAF-mutant melanoma and the inhibitory action of Trametinib on MEK1/2.

Experimental Workflow for In Vitro Drug Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of Trametinib using a cell viability (MTT) assay.

Logical Relationship of Combination Therapy

Caption: The synergistic effect of combining BRAF and MEK inhibitors to block the MAPK pathway and improve survival.

References

- 1. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmo.org [esmo.org]

- 3. biomedres.us [biomedres.us]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Combination Therapy for NRAS-Mutant Melanoma: Pan-RAF and MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutaneous melanoma is a highly aggressive form of skin cancer, with approximately 20% of cases harboring mutations in the NRAS gene.[1][2][3] These mutations lead to constitutive activation of downstream signaling pathways, most notably the MAPK (RAS/RAF/MEK/ERK) pathway, driving tumor cell proliferation and survival.[2][3][4] Unlike BRAF-mutant melanomas, for which targeted therapies have shown significant success, NRAS-mutant melanoma has remained a therapeutic challenge with limited effective treatment options.[1][5] This guide provides an in-depth overview of a promising therapeutic strategy for NRAS-mutant melanoma: the combination of pan-RAF and MEK inhibitors.

The Rationale for Dual Pathway Inhibition

The MAPK signaling cascade is a critical driver of oncogenesis in NRAS-mutant melanoma.[4] Single-agent therapies targeting this pathway have shown limited efficacy. For instance, while MEK inhibitors have been extensively studied, they have not demonstrated a significant overall survival benefit in patients with NRAS-mutant melanoma.[1] A key mechanism of resistance to single-agent MEK inhibition is the paradoxical activation of the MAPK pathway through RAF signaling. Pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF), have been developed to overcome this limitation. The combination of a pan-RAF inhibitor with a MEK inhibitor aims to achieve a more complete and durable blockade of the MAPK pathway, thereby preventing the emergence of resistance and enhancing anti-tumor activity.[2][3]

Quantitative Data on Preclinical Efficacy

The synergistic effect of combining pan-RAF and MEK inhibitors has been demonstrated in preclinical studies using NRAS-mutant melanoma cell lines.

| Cell Line | Pan-RAF Inhibitor | MEK Inhibitor | Combination Effect | Synergy Score (Bliss) | Reference |

| Various NRAS-mutant | Belvarafenib | Cobimetinib | Synergistic | 0.27 (mean) | [6] |

| Various NRAS-mutant | Amgen Compd A | Trametinib | Synergistic | Not specified | [2] |

Note: The Bliss score is a measure of drug synergy, where a score greater than 0 indicates a synergistic effect.

Clinical Trials Overview

Several clinical trials have investigated the safety and efficacy of pan-RAF inhibitors, both as monotherapy and in combination with other agents, in patients with NRAS-mutant melanoma.

| Clinical Trial Identifier | Investigational Drug(s) | Phase | Key Findings in NRAS-Mutant Melanoma | Reference |

| NCT02437227 | CCT3833 (pan-RAF inhibitor) | I | Ongoing | [4] |

| NCT02014116 | LY3009120 (pan-RAF inhibitor) | I | Ongoing | [4] |

| Not specified | Tovorafenib (pan-RAF inhibitor) | I | No responses in 17 evaluable patients (monotherapy) | [7] |

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the MAPK signaling pathway in NRAS-mutant melanoma and the points of intervention for pan-RAF and MEK inhibitors.

Caption: MAPK signaling pathway in NRAS-mutant melanoma and inhibitor targets.

Experimental Protocols

This assay is used to determine the effect of pan-RAF and MEK inhibitors on the growth of NRAS-mutant melanoma cell lines.

-

Cell Seeding: Plate NRAS-mutant melanoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the pan-RAF inhibitor, the MEK inhibitor, or the combination of both. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%). Synergy is calculated using a suitable model, such as the Bliss additivity model.

Immunoblotting is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Lysis: Treat NRAS-mutant melanoma cells with the inhibitors for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[6]

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total forms of ERK and MEK.

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic effects of a pan-RAF and MEK inhibitor combination.

Caption: Workflow for assessing pan-RAF and MEK inhibitor synergy.

Conclusion

The combination of pan-RAF and MEK inhibitors represents a rational and promising therapeutic strategy for NRAS-mutant melanoma. Preclinical data strongly support the synergistic activity of this combination in inhibiting the MAPK pathway and suppressing tumor cell growth. While clinical data are still emerging, this dual-inhibition approach holds the potential to address a significant unmet need for this challenging patient population. Further research and clinical investigation are warranted to optimize dosing strategies and identify predictive biomarkers to guide patient selection.

References

- 1. Current Perspectives and Novel Strategies of NRAS-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of NRAS-mutated advanced or metastatic melanoma: rationale, current trials and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-melanoma Agent 3 (Representative: Vemurafenib): A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the representative BRAF inhibitor, Vemurafenib, referred to herein as "Anti-melanoma agent 3." Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant subset of malignant melanomas. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of the agent, supported by quantitative data. Furthermore, it elucidates the pharmacodynamic mechanism of action, focusing on its targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols for key PK and PD assays are provided, alongside visual diagrams to illustrate complex biological pathways and experimental workflows, to support further research and development in the field of targeted melanoma therapy.

Pharmacokinetics

Vemurafenib is an orally administered agent that selectively targets the mutated BRAF V600E protein. Its pharmacokinetic profile is characterized by rapid absorption and extensive accumulation with multiple dosing, leading to a steady state within approximately 15 to 21 days.[1][2]

Absorption

Following oral administration, Vemurafenib is rapidly absorbed, with the median time to reach peak plasma concentration (Tmax) being approximately 3 to 4 hours.[2][3] The oral bioavailability is significantly influenced by food; administration with a high-fat meal can increase the area under the curve (AUC) by up to 5-fold and the maximum concentration (Cmax) by 2.5-fold.[1][3] At steady state, Vemurafenib exhibits linear pharmacokinetics over the dosage range of 240 to 960 mg twice daily.[4][5]

Distribution

Vemurafenib has an apparent volume of distribution of approximately 106 liters.[3] It is highly bound to human plasma proteins, with over 99% of the drug bound, primarily to albumin.[3]

Metabolism

The metabolism of Vemurafenib is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3][6] While in vitro studies identified CYP3A4 as the main oxidative enzyme, the parent drug constitutes about 95% of the circulating compounds in plasma, suggesting that metabolism is not the major elimination pathway.[3] Vemurafenib itself can act as a moderate inhibitor of CYP1A2 and an inducer of CYP3A4.[1][2]

Excretion

The primary route of elimination for Vemurafenib and its metabolites is through the feces. Following a radiolabeled dose, approximately 94% is recovered in the feces, with less than 1% found in the urine.[3][4] The median elimination half-life at steady state is approximately 57 hours.[1][2][3]

Pharmacokinetic Data Summary

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~3-4 hours | [2][3] |

| Elimination Half-Life (t½) | ~57 hours (at steady state) | [1][2][3] |

| Apparent Volume of Distribution (Vd/F) | ~106 L | [3] |

| Plasma Protein Binding | >99% | [3] |

| Primary Route of Excretion | Feces (~94%) | [3][4] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][3][6] |

| Time to Steady State | ~15-21 days | [1][2] |

| Effect of High-Fat Meal on AUC | ~5-fold increase | [1][3] |

Pharmacodynamics

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutation, which is present in approximately 50% of melanomas.[5] This mutation leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation and survival through the MAPK pathway.[4]

Mechanism of Action

The MAPK signaling pathway is a critical cascade that regulates cell growth and division. In normal cells, the pathway is tightly controlled, initiated by growth factors binding to receptor tyrosine kinases, which in turn activate RAS proteins. RAS then activates BRAF, leading to the sequential phosphorylation and activation of MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation.

In BRAF V600E mutant melanoma cells, the BRAF kinase is constitutively active, leading to constant downstream signaling through MEK and ERK, independent of upstream signals. Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[5] This blockade of BRAF V600E leads to a downstream reduction in phosphorylated ERK (p-ERK), which in turn causes G1 cell-cycle arrest and apoptosis in melanoma cells.[5]

Potency and Efficacy

Vemurafenib demonstrates potent inhibitory activity against the BRAF V600E mutation. The half-maximal inhibitory concentration (IC50) for BRAF V600E is approximately 31 nM.[3] In BRAF V600E mutant melanoma cell lines such as A375, the IC50 for cell viability is typically in the range of 0.01 to 0.175 µM.[7]

Biomarkers of Response

The primary biomarker for Vemurafenib efficacy is the presence of a BRAF V600 mutation in the tumor tissue. Pharmacodynamic biomarkers include the reduction of p-ERK in tumor biopsies after treatment.[3] Additionally, decreased phosphorylation of the ribosomal protein S6 has been identified as a potential biomarker that predicts sensitivity to BRAF-targeted therapies.[8]

Pharmacodynamic Data Summary

| Parameter | Target/Cell Line | Value | Reference(s) |

| Primary Target | BRAF V600E Kinase | - | [4] |

| IC50 (Kinase Activity) | BRAF V600E | 31 nM | [3] |

| IC50 (Cell Viability) | A375 (V600E mutant) | 0.01 - 0.175 µM | [7] |

| IC50 (Cell Viability) | BRAF Wild-Type cells | >10 µM | [9] |

| Key Downstream Effect | Inhibition of ERK Phosphorylation | - | [3][5] |

| Cellular Outcome | G1 Cell Cycle Arrest, Apoptosis | - | [5] |

Experimental Protocols

Protocol for Quantification of Vemurafenib in Human Plasma by LC-MS/MS

This protocol provides a general method for the determination of Vemurafenib concentrations in plasma, a critical component of pharmacokinetic studies.

-

Sample Preparation:

-

Thaw plasma samples and an internal standard (IS) stock solution (e.g., ¹³C₆-Vemurafenib) at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC system (e.g., Waters Acquity).

-

Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Vemurafenib: m/z 488.2 → 381.0

-

¹³C₆-Vemurafenib (IS): m/z 494.2 → 387.0

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Vemurafenib to the IS against the nominal concentration of the calibration standards.

-

Determine the concentration of Vemurafenib in the plasma samples by interpolation from the calibration curve.

-

Protocol for Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of Vemurafenib.

-

Cell Seeding:

-

Culture BRAF V600E mutant melanoma cells (e.g., A375) in complete medium.

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Vemurafenib in complete medium from a DMSO stock. A typical final concentration range is 0.001 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[7][10]

-

Protocol for Western Blotting of MAPK Pathway Modulation

This protocol is used to assess the phosphorylation status of ERK, a key downstream effector of BRAF, to confirm the mechanism of action of Vemurafenib.

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Vemurafenib (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK or a loading control like GAPDH.

-

-

Detection:

-

Add an enhanced chemiluminescent (ECL) substrate to the membrane.

-

Capture the signal using an imaging system. A decrease in the p-ERK signal relative to total ERK and the loading control indicates target engagement and pathway inhibition.[11]

-

Conclusion

This compound, represented by Vemurafenib, is a cornerstone of targeted therapy for BRAF V600E-mutated melanoma. Its pharmacokinetic profile is well-characterized, allowing for effective dosing strategies, although clinicians should remain mindful of the significant food effect on its bioavailability. The pharmacodynamics are directly linked to its specific molecular target, potently inhibiting the constitutively active MAPK pathway that drives tumor growth. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the continued development and optimization of BRAF-targeted therapies and for exploring mechanisms of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Initial Toxicity Screening of Anti-Melanoma Agent 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of a novel investigational compound, Anti-melanoma Agent 3. The document details the methodologies for key in vitro and in vivo toxicological assessments, presents the collated quantitative data, and visualizes relevant biological pathways and experimental procedures.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic efficacy against malignant melanoma. The initial stages of drug development are critically focused on establishing a compound's safety profile. This guide outlines the foundational toxicity studies performed to evaluate the cytotoxic and systemic effects of this compound, providing essential data for go/no-go decisions in the preclinical development pipeline.

The screening process encompasses both in vitro assays to determine cellular-level toxicity against melanoma and non-melanoma cell lines, and in vivo studies to assess the agent's acute systemic toxicity in a murine model.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity was conducted using a panel of human melanoma cell lines and a non-malignant cell line to determine its cancer-specific cytotoxicity.

The half-maximal inhibitory concentration (IC50) values were determined for this compound across multiple cell lines after a 72-hour exposure period. The results are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM)[1][2][3][4] |

| A375 | Amelanotic Melanoma | 6.7 |

| SK-MEL-28 | Amelanotic Melanoma | 4.9 |

| MALME-3M | Melanotic Melanoma | 8.2 |

| HaCaT | Non-malignant Keratinocytes | > 100 |

Table 1: IC50 values of this compound against various human cell lines.

The cytotoxic potential of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Seeding: Human melanoma (A375, SK-MEL-28, MALME-3M) and non-malignant keratinocyte (HaCaT) cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells were treated with this compound at various concentrations (ranging from 0.1 to 100 µM) and incubated for 72 hours.

-

MTT Reagent Addition: After the incubation period, the medium was replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and IC50 values were determined by non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

In Vivo Acute Toxicity Study

To evaluate the systemic toxicity of this compound, an acute toxicity study was conducted in Balb/c mice.[6][7][8][9]

The study revealed no significant acute toxicity for this compound at the tested dose.[6][8][10] Key findings are summarized below.

| Parameter | Observation |

| Body Weight | No significant changes observed compared to the control group over the 21-day period.[6] |

| Clinical Signs | No signs of distress or adverse effects were monitored. |

| Blood Chemistry | All parameters remained within the normal physiological range.[6][8] |

| Hematology | No significant alterations in blood cell counts were observed.[6][8] |

| Organ Histopathology | No compound-related abnormalities were detected in major organs.[6][8] |

Table 2: Summary of acute in vivo toxicity findings for this compound.

-

Animal Model: Male and female Balb/c mice, 6-8 weeks old, were used for the study.

-

Acclimatization: Animals were acclimatized for one week before the commencement of the experiment.

-

Grouping: Mice were randomly divided into three groups: a control group, a vehicle control group, and a treatment group.

-

Administration: The treatment group received this compound at a dose of 50 mg/kg/day via subcutaneous injection, three times a week for three weeks.[6][8]

-

Monitoring: Body weight and clinical signs of distress were monitored daily for 21 days.[8]

-

Blood Analysis: At the end of the study, blood samples were collected for complete blood count and serum chemistry analysis.[6][8]

-

Histopathology: Major organs were harvested, fixed in formalin, and subjected to histopathological examination.[6][8]

Caption: Workflow for the in vivo acute toxicity study.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, its selective cytotoxicity towards melanoma cells suggests interference with a pathway critical for melanoma cell survival. A plausible target is the MAPK/ERK pathway, which is frequently hyperactivated in melanoma.[1]

Caption: Hypothesized inhibition of the MAPK/ERK pathway by Agent 3.

Conclusion

The initial toxicity screening of this compound demonstrates a promising safety profile. The agent exhibits selective in vitro cytotoxicity against human melanoma cell lines while showing minimal effect on non-malignant cells. Furthermore, the in vivo acute toxicity study in mice did not reveal any significant adverse effects at the tested dose. These findings support the continued preclinical development of this compound as a potential therapeutic agent for malignant melanoma. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its long-term toxicity and efficacy in more advanced preclinical models.

References

- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

Anti-Melanoma Agent 3 (Relatlimab): A Technical Guide to its Interaction with the Melanoma Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. The tumor microenvironment (TME) plays a crucial role in tumor progression and immune evasion. A key emerging target within the TME is the Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor that contributes to T-cell exhaustion. This technical guide provides an in-depth overview of "Anti-melanoma agent 3," identified as relatlimab (BMS-986016) , the first-in-class LAG-3 inhibitor approved for the treatment of melanoma. This document details its mechanism of action, preclinical and clinical efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

Relatlimab is a human immunoglobulin G4 (IgG4) monoclonal antibody that specifically targets and blocks the LAG-3 receptor.[1] LAG-3 is expressed on activated T cells, including CD4+ and CD8+ T cells, as well as regulatory T cells (Tregs), and plays a critical role in negatively regulating T-cell proliferation and cytokine production. In the melanoma TME, the binding of LAG-3 to its primary ligand, Major Histocompatibility Complex (MHC) class II, on antigen-presenting cells (APCs) or tumor cells, delivers an inhibitory signal to the T cell. This interaction contributes to a state of T-cell exhaustion, rendering the immune system incapable of mounting an effective anti-tumor response.

Relatlimab functions by physically blocking the interaction between LAG-3 and MHC class II.[1] This blockade removes the inhibitory signal, thereby restoring T-cell effector functions, including proliferation and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). By reinvigorating exhausted T cells within the tumor, relatlimab enhances the ability of the immune system to recognize and eliminate melanoma cells.

Signaling Pathway